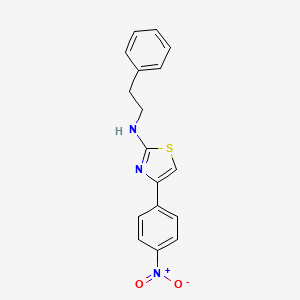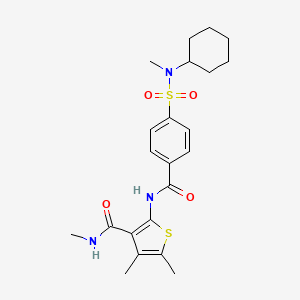
4-(4-nitrophenyl)-N-phenethyl-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(4-nitrophenyl)-N-phenethyl-1,3-thiazol-2-amine” is a complex organic molecule that contains a thiazole ring (a type of heterocyclic compound), a nitrophenyl group, and a phenethyl group. Thiazoles are often used in pharmaceuticals and dyes . Nitrophenyl groups are common in various chemical reactions, particularly as leaving groups in nucleophilic substitutions . Phenethyl groups are found in a variety of biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiazole ring, for example, would contribute to the compound’s aromaticity, which could affect its reactivity . The nitro group in the nitrophenyl group is a strong electron-withdrawing group, which would also influence the compound’s chemical behavior .Chemical Reactions Analysis
The compound’s reactivity would depend on its molecular structure. The nitrophenyl group could undergo reactions such as reduction to an aminophenyl group . The thiazole ring might participate in reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrophenyl group could make the compound more polar, affecting its solubility in different solvents . The thiazole ring could contribute to the compound’s stability and reactivity .Scientific Research Applications
Graphene-based Catalysts for Reduction of Nitro Compounds
Research has shown the importance of amines, such as those derived from the reduction of nitro compounds, in the synthesis of drugs, biologically active molecules, pharmaceuticals, dyes, polymers, and more. Graphene-based catalysts have been identified as highly efficient for the reduction of nitro compounds to amines, offering advantages like high catalytic prowess, straightforward work-up, and recovery. This highlights the role of such compounds in environmental and synthetic chemistry applications (Nasrollahzadeh et al., 2020).
Anthelmintic and Antibacterial Activities
A series of compounds structurally related to "4-(4-nitrophenyl)-N-phenethyl-1,3-thiazol-2-amine" demonstrated potent anthelmintic and antibacterial activities. These findings are significant for the development of new pharmaceutical agents targeting specific parasitic and bacterial infections (Bhandari & Gaonkar, 2016).
Synthesis and Characterization of Derivatives
The synthesis and characterization of N-phenethyl-1,3-thiazol-2-amine derivatives have been thoroughly investigated, revealing detailed structural information. These studies not only provide insights into the chemical properties of these compounds but also explore their potential applications in material science and pharmaceuticals through analyses like Hirshfeld surface analysis and crystal structure determination (Nadaf et al., 2019).
Disperse Dyes for Polyester Fiber
Compounds derived from "this compound" have been applied as azo disperse dyes on polyester fibers, exhibiting excellent fastness properties. Additionally, these dyes showed promising antibacterial and antifungal activities, indicating their potential in creating functional textiles with antimicrobial properties (Zadafiya et al., 2013).
Antimicrobial Phosphoramidates
The synthesis and antimicrobial activity evaluation of 2-(benzo[d]thiazol-2-yl) phenyl-4-nitrophenyl alkyl/aryl substituted phosphoramidates showcase the continued interest in modifying the core structure of "this compound" for enhanced biological activities. These compounds have demonstrated significant activity against bacterial and fungal strains, underscoring their potential as antimicrobial agents (Reddy et al., 2018).
Future Directions
properties
IUPAC Name |
4-(4-nitrophenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c21-20(22)15-8-6-14(7-9-15)16-12-23-17(19-16)18-11-10-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRUERFSGFEZQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[2-[4-[(prop-2-enoylamino)methyl]phenyl]ethyl]carbamate](/img/structure/B2581477.png)

![N-[(4-butyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2581479.png)




![2-Chloro-N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]acetamide](/img/structure/B2581486.png)

![4-methoxy-2-{2-[(1E)-{[(3-methoxyphenyl)methoxy]imino}methyl]-1H-pyrrol-1-yl}pyridine-3-carbonitrile](/img/structure/B2581488.png)
![(3,4-dimethoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2581492.png)
![3-(5-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2581494.png)
![N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)pyridine-3-sulfonamide](/img/structure/B2581495.png)
![2-(3-(4-Methoxyphenylsulfonamido)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2581496.png)